

# Pre-targeted Imaging Protocol using Sulfo ICG-Tetrazine and Trans-cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

This document provides a comprehensive guide to a pre-targeted near-infrared (NIR) fluorescence imaging protocol utilizing the bioorthogonal reaction between **Sulfo ICG-tetrazine** and trans-cyclooctene (TCO). This powerful technique allows for high-contrast imaging of specific targets in vivo, offering significant advantages over traditional targeted imaging approaches.

The core of this methodology is the inverse electron demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" known for its rapid kinetics and high specificity.[1][2][3] The pretargeting strategy involves a two-step process. First, a targeting moiety, typically a monoclonal antibody (mAb) modified with TCO, is administered. This mAb-TCO conjugate is allowed to accumulate at the target site, such as a tumor, while the unbound conjugate clears from circulation.[3][4] In the second step, a small, NIR fluorescent probe, **Sulfo ICG-tetrazine**, is injected. This probe rapidly and specifically reacts with the TCO-modified antibody at the target site, leading to a localized and intense fluorescent signal.[5][6]

#### Key Advantages:

Improved Signal-to-Background Ratios: By separating the targeting and imaging steps, this
method significantly reduces background fluorescence from unbound probes in circulation,
leading to clearer images.



- Reduced Probe Dose: The high efficiency of the click reaction allows for the use of lower concentrations of the fluorescent probe.
- Versatility: The modular nature of this system allows for the use of various targeting molecules and functional probes.
- Deep Tissue Penetration: The use of Sulfo ICG, a near-infrared dye, enables imaging deeper within biological tissues compared to visible light fluorophores.[7][8]

#### Principle of the Reaction:

The imaging strategy relies on the IEDDA reaction between the electron-deficient tetrazine ring of **Sulfo ICG-tetrazine** and the strained dienophile, trans-cyclooctene (TCO). This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[9]

# Experimental Protocols Preparation of TCO-Modified Antibody (mAb-TCO)

This protocol outlines the conjugation of a TCO moiety to a monoclonal antibody via primary amines (e.g., lysine residues) using an NHS-ester functionalized TCO reagent.

#### Materials:

- Monoclonal antibody (mAb) of interest
- TCO-PEGx-NHS ester (e.g., TCO-PEG4-NHS Ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 8.0-8.5
- Spin Desalting Columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
- Amicon Ultra Centrifugal Filter Units (30K MWCO)
- 1 M Tris-HCl, pH 8.0



#### Procedure:

- Antibody Preparation:
  - If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an Amicon Ultra centrifugal filter.
  - Wash the antibody with PBS (pH 7.4) and concentrate it to 1-5 mg/mL.
  - Buffer exchange the antibody into a carbonate/bicarbonate buffer (100 mM, pH 8.0-8.5).
     [10]
- TCO-NHS Ester Preparation:
  - Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10 mM.
- Conjugation Reaction:
  - Add a 10-20 fold molar excess of the dissolved TCO-PEGx-NHS ester to the antibody solution.
  - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Quenching:
  - Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.
  - Incubate for 15 minutes at room temperature.
- Purification:
  - Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS (pH 7.4).
  - Further concentrate and purify the mAb-TCO conjugate using an Amicon Ultra centrifugal filter.



#### · Characterization:

- Determine the concentration of the purified mAb-TCO conjugate using a NanoDrop spectrophotometer at 280 nm.
- The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by MALDI-TOF mass spectrometry.[2]

## In Vivo Pre-targeted Imaging Protocol

This protocol describes the two-step in vivo imaging procedure in a tumor-bearing mouse model.

#### **Animal Models:**

• Tumor-bearing mice (e.g., subcutaneous xenografts). The choice of cell line and mouse strain will depend on the specific antibody and research question.

#### Materials:

- mAb-TCO conjugate (from Protocol 1)
- Sulfo ICG-tetrazine
- Sterile PBS (pH 7.4)
- In vivo fluorescence imaging system (e.g., IVIS Spectrum) with appropriate filters for ICG (Excitation: ~745 nm, Emission: ~820 nm).[11]

#### Procedure:

- Step 1: Administration of mAb-TCO:
  - Administer the mAb-TCO conjugate to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The typical dose ranges from 10 to 100 μg per mouse, depending on the antibody and target.



- Allow the mAb-TCO to accumulate at the tumor site and clear from circulation. The optimal time interval between the two injections (pre-targeting interval) needs to be determined empirically for each antibody, but a common range is 24 to 72 hours.[12]
- Step 2: Administration of Sulfo ICG-Tetrazine:
  - After the predetermined pre-targeting interval, administer Sulfo ICG-tetrazine
    intravenously. The recommended dose is typically in the range of 1-5 molar equivalents
    relative to the injected mAb-TCO.
  - The Sulfo ICG-tetrazine should be dissolved in sterile PBS or another biocompatible vehicle.
- Near-Infrared Fluorescence Imaging:
  - Perform whole-body NIR fluorescence imaging at various time points post-injection of the
     Sulfo ICG-tetrazine (e.g., 1, 4, 8, and 24 hours).[8]
  - Use an in vivo imaging system with excitation and emission filters appropriate for ICG (e.g., Excitation: 745 nm, Emission: 820 nm).[11]
  - Acquire images with consistent parameters (exposure time, binning, f/stop) for accurate comparison.[1]
- Data Analysis:
  - Quantify the fluorescence intensity in the tumor and other organs (e.g., liver, kidneys, muscle) by drawing regions of interest (ROIs).
  - Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity
    of the tumor ROI by that of a background tissue ROI (e.g., contralateral muscle).[13]

## **Quantitative Data**

The following tables provide representative biodistribution and tumor-to-background ratio data from pre-targeted imaging studies using radiolabeled tetrazines, which serve as a proxy for the expected outcomes with **Sulfo ICG-tetrazine**. Actual values for a Sulfo ICG-based system will need to be determined experimentally.



Table 1: Biodistribution of Radiolabeled Tetrazine in a Pre-targeted Mouse Model

| Tissue  | % Injected Dose per Gram<br>(%ID/g) at 4h[12] | % Injected Dose per Gram<br>(%ID/g) at 120h[12] |
|---------|-----------------------------------------------|-------------------------------------------------|
| Tumor   | 4.6 ± 0.8                                     | 16.8 ± 3.9                                      |
| Blood   | -                                             | -                                               |
| Heart   | -                                             | -                                               |
| Lungs   | -                                             | -                                               |
| Liver   | -                                             | -                                               |
| Spleen  | -                                             | -                                               |
| Kidneys | -                                             | -                                               |
| Muscle  | -                                             | -                                               |
| Bone    | -                                             | -                                               |

Data adapted from a study using <sup>177</sup>Lu-DOTA-PEG<sub>7</sub>-Tz with a 5B1-TCO antibody in a pancreatic cancer xenograft model.[12]

Table 2: Tumor-to-Background Ratios in Pre-targeted Imaging

| Time Post-Injection | Tumor-to-Muscle Ratio[14] | Tumor-to-Blood Ratio[12] |
|---------------------|---------------------------|--------------------------|
| 30 min              | -                         | ~0.5                     |
| 1 h                 | -                         | ~1.5                     |
| 2 h                 | -                         | ~3.0                     |
| 4 h                 | -                         | ~3.2                     |
| 120 h               | -                         | >15                      |

Data compiled from studies using <sup>18</sup>F-labeled and <sup>177</sup>Lu-labeled tetrazines.[12][14]



## **Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for pre-targeted imaging.



Click to download full resolution via product page

Caption: Bioorthogonal IEDDA click chemistry reaction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 3. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC Pretargeted PET imaging [turkupetcentre.net]
- 5. Tetrazine Carbon Nanotubes for Pretargeted In Vivo "Click-to-Release" Bioorthogonal Tumour Imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazine Carbon Nanotubes for Pretargeted In Vivo "Click-to-Release" Bioorthogonal Tumour Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. A Pretargeted Approach for the Multimodal PET/NIRF Imaging of Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels—Alder Click Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pre-targeted Imaging Protocol using Sulfo ICG-Tetrazine and Trans-cyclooctene (TCO)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556856#pre-targeted-imaging-protocol-using-sulfo-icg-tetrazine-and-trans-cyclooctene-tco]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com